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Compound of Interest

Compound Name: tri-GalNAc-DBCO

Cat. No.: B15608153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tri-GalNAc-DBCO, a key molecule in the

targeted delivery of therapeutics. The document details its chemical properties, outlines a

comprehensive experimental protocol for its use in bioconjugation, and illustrates the

underlying biological and chemical processes.

Core Concepts
Tri-GalNAc-DBCO is a synthetic molecule designed for targeted drug delivery, particularly to

hepatocytes (liver cells). It consists of two primary functional components:

A triantennary N-acetylgalactosamine (tri-GalNAc) cluster: This portion of the molecule acts

as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly

expressed on the surface of hepatocytes. This specific interaction allows for the selective

uptake of tri-GalNAc-conjugated molecules into liver cells through a process called receptor-

mediated endocytosis.

A dibenzocyclooctyne (DBCO) group: This is a strained alkyne that is highly reactive towards

azide-functionalized molecules. The reaction, known as strain-promoted alkyne-azide

cycloaddition (SPAAC), is a type of "click chemistry" that forms a stable triazole linkage

without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is ideal for

conjugating tri-GalNAc-DBCO to a wide range of therapeutic molecules, including small
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interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), proteins, and antibodies.[1]

[2]

The combination of these two features makes tri-GalNAc-DBCO a powerful tool for developing

liver-specific therapeutics and for applications such as targeted protein degradation through

technologies like LYTACs (Lysosome-Targeting Chimeras).[2][3]

Physicochemical Properties
The most commonly referenced tri-GalNAc-DBCO conjugate possesses the following

properties. It is important to note that variations in the linker between the tri-GalNAc cluster and

the DBCO moiety can result in different molecular weights and formulas.

Property Value

Molecular Formula C82H127N11O29

Molecular Weight 1730.94 g/mol

Physical State White to off-white solid

Purity Typically ≥ 98% (as determined by HPLC)

Solubility Soluble in water and DMSO

Storage Conditions
Store at -20°C in the dark. For solutions, store at

-80°C for up to 6 months.

Experimental Protocols
The following is a generalized protocol for the conjugation of an azide-modified biomolecule

(e.g., a protein, antibody, or oligonucleotide) to tri-GalNAc-DBCO and subsequent in vitro

testing of hepatocyte uptake.

Bioconjugation via Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule to tri-GalNAc-
DBCO.
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Materials:

Azide-functionalized biomolecule (e.g., protein, oligonucleotide)

tri-GalNAc-DBCO

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable non-amine, non-

azide containing buffer.

Anhydrous DMSO

Desalting column or appropriate chromatography system for purification.

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of tri-GalNAc-DBCO in anhydrous DMSO.

Dissolve the azide-functionalized biomolecule in the Reaction Buffer to a known

concentration (e.g., 1-5 mg/mL for a protein).

SPAAC Reaction:

Add a 2 to 5-fold molar excess of the tri-GalNAc-DBCO stock solution to the solution of

the azide-functionalized biomolecule.

The final concentration of DMSO in the reaction mixture should ideally not exceed 10-20%

(v/v) to maintain the stability of the biomolecule.

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with

gentle mixing. Reaction times may need optimization depending on the specific reactants.

Purification:

Remove the unreacted tri-GalNAc-DBCO and other small molecules from the conjugate

using a desalting column or size-exclusion chromatography (SEC).
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The purified conjugate can be concentrated if necessary.

Characterization (Optional but Recommended):

Confirm the successful conjugation and determine the degree of labeling using techniques

such as SDS-PAGE (for proteins, a shift in molecular weight should be observed), mass

spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309

nm).

ASGPR-Mediated Internalization Assay in Hepatocytes
This protocol assesses the ability of the tri-GalNAc-DBCO-conjugated biomolecule to be taken

up by liver cells.

Materials:

HepG2 cells (or other hepatocyte cell line expressing ASGPR)

Cell culture medium (e.g., DMEM with 10% FBS)

Fluorescently labeled tri-GalNAc-DBCO-biomolecule conjugate

Control (unconjugated fluorescently labeled biomolecule)

Lysotracker dye (optional, for lysosomal colocalization)

Confocal microscope or flow cytometer

Procedure:

Cell Culture:

Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency

for the experiment.

Cell Treatment:

Incubate the HepG2 cells with the fluorescently labeled tri-GalNAc-DBCO-biomolecule

conjugate at a suitable concentration (e.g., 50-100 nM) in cell culture medium for 1-4
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hours at 37°C.

In parallel, treat a separate set of cells with the unconjugated fluorescently labeled

biomolecule as a negative control.

Washing and Fixation:

After incubation, wash the cells three times with cold PBS to remove any unbound

conjugate.

The cells can then be fixed with a suitable fixative (e.g., 4% paraformaldehyde) for

imaging.

Analysis:

Confocal Microscopy: If using microscopy, the cells can be counterstained with a nuclear

stain (e.g., DAPI) and, if desired, a lysosomal marker. Image the cells to visualize the

internalization and subcellular localization of the fluorescent conjugate. A punctate

intracellular staining pattern co-localizing with the lysosomal marker would indicate

successful uptake and trafficking to the lysosome.

Flow Cytometry: For a quantitative analysis of uptake, the cells can be detached and

analyzed by flow cytometry to measure the mean fluorescence intensity. A significant

increase in fluorescence in cells treated with the tri-GalNAc-DBCO conjugate compared

to the unconjugated control would indicate ASGPR-mediated uptake.

Visualizations
The following diagrams illustrate the key chemical and biological processes involving tri-
GalNAc-DBCO.
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Caption: Workflow of bioconjugation using tri-GalNAc-DBCO via SPAAC.
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Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc conjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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